molecular formula C18H22ClN3O4S B2656569 3-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2380071-68-9

3-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine

Cat. No. B2656569
M. Wt: 411.9
InChI Key: UKUUIRYTHGQSCO-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, a 3D model, or a skeletal formula.



Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, temperature, pressure, and other factors.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, bond lengths and angles, and the spatial arrangement of atoms.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity with common reagents.


Safety And Hazards

Researchers refer to Material Safety Data Sheets (MSDS) for information on a compound’s hazards, safe handling procedures, and emergency response measures.


Future Directions

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Please consult with a qualified professional or refer to relevant academic resources for detailed information.


properties

IUPAC Name

3-[[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-13-3-6-18(21-20-13)26-12-14-7-9-22(10-8-14)27(23,24)15-4-5-17(25-2)16(19)11-15/h3-6,11,14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUUIRYTHGQSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine

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